

An In-Depth Technical Guide to Indium Triiodide (CAS Number: 13510-35-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium triiodide*

Cat. No.: B076962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium triiodide (InI_3), identified by CAS number 13510-35-5, is a versatile indium halide with significant applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging role as a Lewis acid catalyst in organic reactions. Furthermore, this document explores the current understanding of the biological activity and toxicological profile of indium compounds, offering critical insights for researchers in the field of drug development.

Chemical and Physical Properties

Indium triiodide is a yellow to reddish-brown crystalline solid that is highly hygroscopic.[1][2] It exists in at least two polymorphic forms: a monoclinic structure at ambient pressure and a rhombohedral layered structure under high pressure.[3] The ambient pressure form consists of dimeric In_2I_6 molecules.[4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of **Indium Triiodide**

Property	Value	References
CAS Number	13510-35-5	[5]
Molecular Formula	InI_3	[6]
Molecular Weight	495.53 g/mol	[6]
Appearance	Yellow to reddish-brown crystalline solid	[1]
Melting Point	210 °C	[7]
Boiling Point	500 °C	[7]
Density	4.69 g/cm³	[7]
Solubility	Soluble in water	[4]
Crystal Structure	Monoclinic (ambient pressure), Rhombohedral (high pressure)	[3]

Synthesis of Indium Triiodide

Direct Reaction of Elements

A common and straightforward method for the synthesis of **indium triiodide** involves the direct reaction of elemental indium with iodine.

Experimental Protocol:

- In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place finely divided indium metal.
- Under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric amount of iodine.
- Add a suitable solvent, such as n-hexane, that has been previously degassed.
- Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of iodine.

- After the reaction is complete (typically 1-3 hours), the solution is cooled to room temperature, and the resulting solid **indium triiodide** is isolated by filtration, washed with fresh solvent, and dried under vacuum.

High-Pressure Synthesis of Rhombohedral Polymorph

A layered rhombohedral polymorph of **indium triiodide** can be synthesized under high-pressure and high-temperature conditions.[\[3\]](#)

Experimental Protocol:

- Powdered monoclinic **indium triiodide** is loaded into a boron nitride crucible within an air-free atmosphere.[\[3\]](#)
- The crucible is placed in a pyrophyllite cube assembly and subjected to a pressure of 6 GPa using a cubic multi-anvil system.[\[3\]](#)
- The sample is then annealed at 500 °C for 3 hours.[\[3\]](#)
- After cooling to room temperature, the pressure is released, yielding the reddish, rhombohedral polymorph of **indium triiodide**.[\[3\]](#)

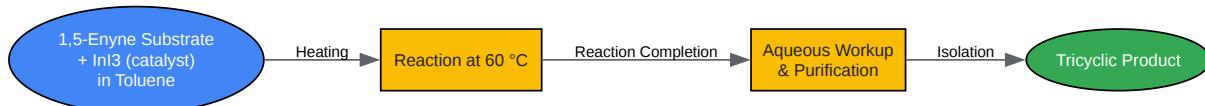
Spectroscopic Data

A summary of available spectroscopic data for **indium triiodide** is presented in Table 2.

Table 2: Spectroscopic Data for **Indium Triiodide**

Technique	Key Findings	References
Solid-State ^{115}In NMR	The quadrupolar coupling constant (CQ) for an indium triiodide bis(tris(4-methoxyphenyl)phosphine oxide) complex was determined.	[8]
Raman Spectroscopy	Studies on aqueous solutions of indium(III) iodide reveal an equilibrium between different complex anionic species.	
UV-Vis Spectroscopy	The band gaps for the monoclinic and rhombohedral polymorphs have been estimated from diffuse reflectance measurements.	[3]

Note: Comprehensive IR and solution-state NMR data for pure **indium triiodide** are not readily available in the reviewed literature.

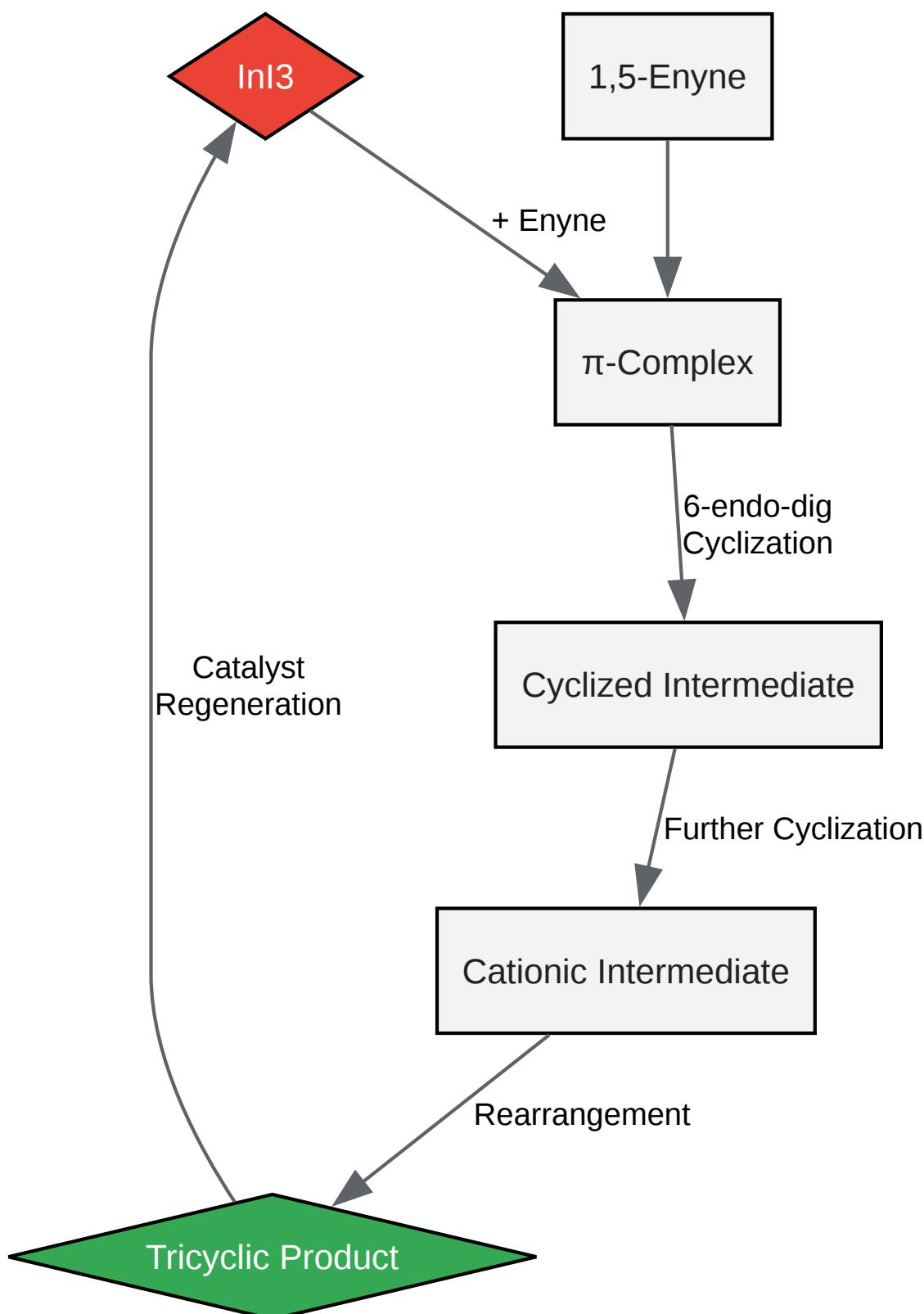

Applications in Organic Synthesis

Indium triiodide is a mild and effective Lewis acid catalyst for a variety of organic transformations.[9] Its tolerance to water and air makes it an attractive alternative to more sensitive Lewis acids.

Catalysis of Cycloaddition Reactions

Indium triiodide has been shown to catalyze cascade cycloisomerization reactions of aryl 1,5-enynes to produce tricyclic frameworks.[10] This reaction proceeds under mild conditions with a catalytic amount of InI_3 .[10]

Experimental Workflow for InI_3 -Catalyzed Cycloisomerization:



[Click to download full resolution via product page](#)

Caption: Workflow for InI₃-catalyzed cycloisomerization.

The proposed mechanism involves the activation of the alkyne by the Lewis acidic indium center, initiating a cascade of cyclization events.

Proposed Catalytic Cycle:

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for cycloisomerization.

Synthesis of Heterocycles

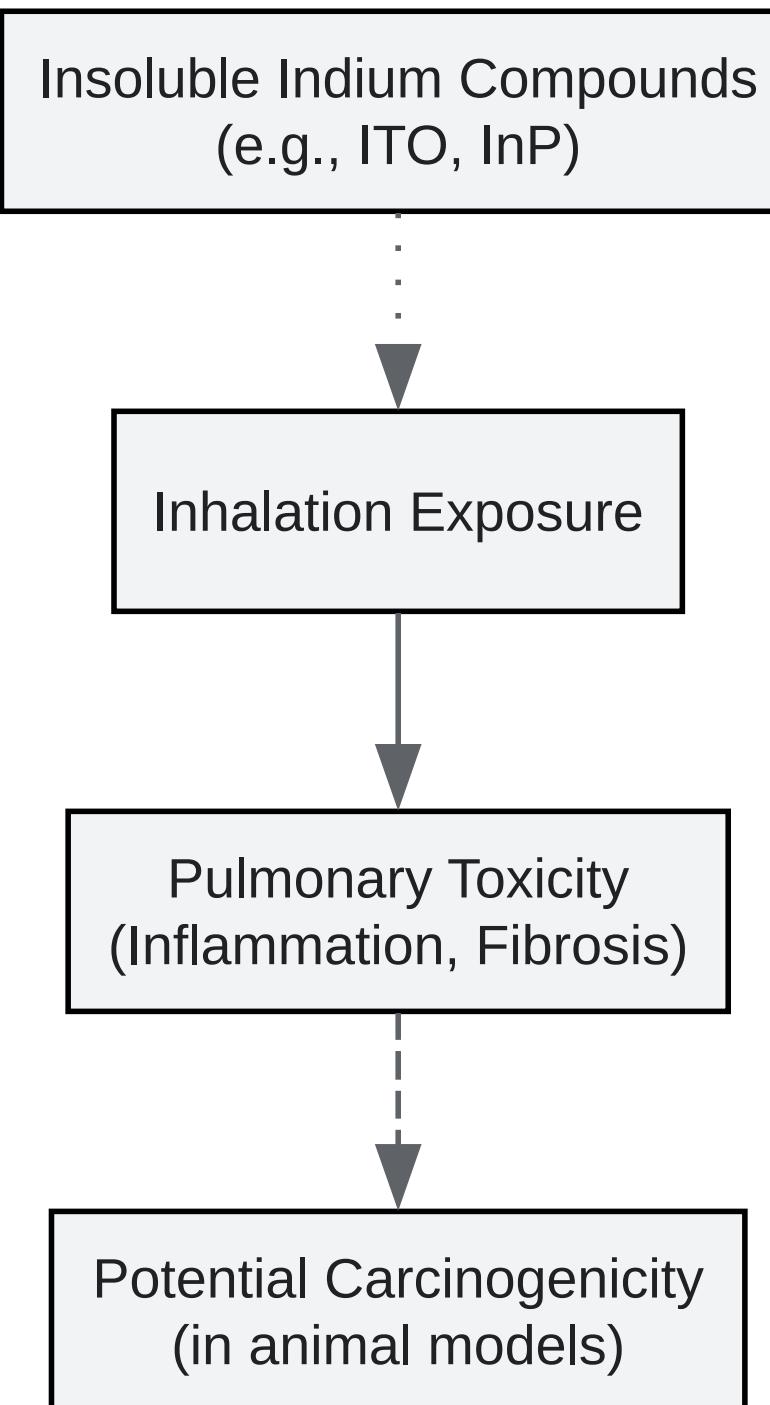
Indium-mediated reactions are also utilized in the synthesis of various heterocyclic compounds.

[11][12] The palladium-catalyzed coupling of triorganoindium reagents with organic electrophiles provides a versatile route to heterobiaryls.[11]

Biological Activity and Toxicological Profile

The biological activity of indium compounds is an area of active research, with a particular focus on their potential toxicity and therapeutic applications.

Cytotoxicity of Indium Compounds


Studies have shown that certain insoluble indium compounds, such as indium tin oxide (ITO) and indium phosphide (InP), can exhibit pulmonary toxicity upon inhalation.[13] Animal studies have indicated that these compounds can lead to lung damage, and in some cases, have shown carcinogenic potential.[13] The toxicity is often linked to the particle size and chemical form of the indium compound.[14] It is important to note that these studies have primarily focused on insoluble indium materials used in the electronics industry, and the specific toxicity of **indium triiodide** may differ due to its solubility in water.

Indium Complexes in Drug Development

Indium(III) complexes are being explored for various medical and biological applications.[15] Their versatility stems from the ability to emit Auger electrons, which can be utilized for the destruction of cancerous cells.[15] Several indium(III) complexes have demonstrated significant antifungal and anticancer activities. For instance, indium(III)-terpyridine complexes have shown fungicidal effects against *Candida albicans* and antiproliferative activity against human breast cancer cells.[1] Furthermore, indium(III) complexes with lapachol have exhibited cytotoxic effects against breast tumor cells, with some evidence suggesting interaction with DNA.[2]

The development of indium-based radiopharmaceuticals, particularly those utilizing Indium-111, is a well-established field for diagnostic imaging in oncology.[16][17]

Logical Relationship of Indium Compound Toxicity:

[Click to download full resolution via product page](#)

Caption: Toxicity pathway for insoluble indium compounds.

While research into the biological effects of indium compounds is ongoing, the data suggests that the specific ligand environment and solubility play crucial roles in determining their

biological activity and toxicity. The potential for indium(III) complexes as therapeutic agents warrants further investigation, particularly concerning their mechanisms of action and selectivity for cancer cells.

Conclusion

Indium triiodide is a valuable reagent with established applications in synthesis and materials science and emerging potential in catalysis. While the toxicological profiles of some industrial indium compounds are well-documented, the specific biological activities of **indium triiodide** remain an area ripe for exploration. For drug development professionals, the demonstrated anticancer and antifungal properties of other indium(III) complexes suggest that **indium triiodide** could serve as a precursor for novel therapeutic agents. Future research should focus on elucidating the detailed mechanisms of its catalytic activity, expanding its applications in organic synthesis, and thoroughly investigating its biological properties to unlock its full potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indium(iii)-terpyridine complexes: synthesis, structures and remarkable antifungal and anticancer activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Indium(III) complexes with lapachol: cytotoxic effects against human breast tumor cells and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Indium(III) iodide - Wikipedia [en.wikipedia.org]
- 5. WebElements Periodic Table » Indium » indium triiodide [webelements.com]
- 6. Indium(iii)iodide | I₃In | CID 11179456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Solid-state ¹¹⁵In NMR study of indium coordination complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indium-mediated synthesis of heterobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Successful imaging of human cancer with indium-111-labeled phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Indium Triiodide (CAS Number: 13510-35-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076962#indium-triiodide-cas-number-13510-35-5\]](https://www.benchchem.com/product/b076962#indium-triiodide-cas-number-13510-35-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com